molecular formula C13H14ClN5O3S B11048082 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide

Cat. No.: B11048082
M. Wt: 355.80 g/mol
InChI Key: TXYUCDZJZOOPCM-UHFFFAOYSA-N
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Description

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic compound that features a thiazole ring, a carbamimidamido group, and a chloro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include a thiazole derivative and a chloro-methoxyphenyl acetamide precursor. The reaction conditions may involve:

    Reagents: Common reagents such as acyl chlorides, amines, and thiourea.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures to ensure completion.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The unique combination of functional groups and the thiazole ring.

    Biological Activity: Distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C13H14ClN5O3S

Molecular Weight

355.80 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C13H14ClN5O3S/c1-22-8-3-2-6(14)4-7(8)17-10(20)5-9-11(21)18-13(23-9)19-12(15)16/h2-4,9H,5H2,1H3,(H,17,20)(H4,15,16,18,19,21)

InChI Key

TXYUCDZJZOOPCM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2C(=O)N=C(S2)N=C(N)N

Origin of Product

United States

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